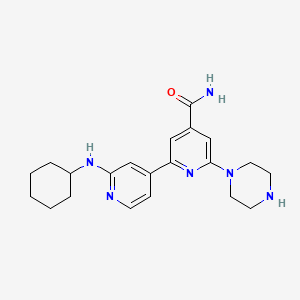

![molecular formula C29H25ClN2O B606408 1-(2-chlorobenzyl)-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole CAS No. 612046-20-5](/img/structure/B606408.png)

1-(2-chlorobenzyl)-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole

Übersicht

Beschreibung

The compound “1-(2-chlorobenzyl)-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole” is a benzimidazole derivative . Benzimidazole and its derivatives are known to play crucial roles in the structures and functions of a number of biologically important molecules, generally by virtue of their being coordinated to metal ions .

Synthesis Analysis

The synthesis of benzimidazole derivatives has become of recent interest to medicinal chemists owing to the pharmacophoric properties of the heteroaromatic rings . The compound “1-(2-chlorobenzyl)-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole” has been synthesized and characterized by elemental analysis, IR and 1 H-NMR spectroscopy and single crystal X-ray diffraction .Molecular Structure Analysis

The compound crystallizes in the triclinic space group P -1 with unit cell parameters a = 17.201 Å, b = 5.873 Å, c = 24.791 Å, α = 67.410 (10)°, β = 74.083 (11)°, γ = 81.858 (12)° . In the crystal packing, no classic hydrogen bonds are founded, but C–H···π interactions are being between the molecules .Chemical Reactions Analysis

The reactions that occur at the benzylic position are very important for synthesis problems . These reactions include free radical bromination, nucleophilic substitution, and oxidation .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthesis Techniques : Research has focused on the synthesis of benzimidazole derivatives, exploring various methods and conditions. For instance, a study by Badawey et al. (1989) detailed the synthesis of pyrimido[1,6-α]benzimidazole-1,3(2H,5H)-diones, showcasing the diverse synthetic possibilities with benzimidazole compounds.

Chemical Reactions and Derivatives : Benzimidazole compounds have been utilized in various chemical reactions to create a range of derivatives. For example, the work of Mickevičienė et al. (2014) focused on the synthesis of 1- and 2-carboxyalkyl substituted benzimidazoles, demonstrating the chemical versatility of these compounds.

Biological and Pharmaceutical Applications

Antimicrobial Activity : Several studies have investigated the antimicrobial properties of benzimidazole derivatives. Salahuddin et al. (2017) synthesized 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives and evaluated their antimicrobial activity, revealing significant potential in this area (Salahuddin et al., 2017).

Antiprotozoal Activity : The antiprotozoal effects of benzimidazole derivatives have also been a subject of interest. Pérez‐Villanueva et al. (2013) synthesized novel benzimidazole derivatives and tested them against various protozoa, finding strong activity and highlighting the potential for treating protozoal infections (Pérez‐Villanueva et al., 2013).

Anti-Inflammatory Properties : Research by KunnambathKrishnakumar et al. (2013) on novel methyl amino and hydrazino benzimidazoles revealed promising anti-inflammatory properties, opening avenues for their use in treating inflammation-related conditions (KunnambathKrishnakumar et al., 2013).

Antihistaminic Agents : Benzimidazoles have been studied for their potential as antihistaminic agents. Research by Iemura et al. (1986) found that certain benzimidazole derivatives exhibited potent antihistaminic activity, suggesting their applicability in allergy treatment (Iemura et al., 1986).

Other Applications

Catalysis and Chemical Reactions : Studies have also explored the use of benzimidazoles in catalysis and as intermediates in various chemical reactions. For example, research by S. A et al. (2019) detailed the synthesis of disubstituted benzimidazoles using sodium acetate as a catalyst, emphasizing the role of benzimidazoles in chemical synthesis.

Labeling for Drug Metabolism Studies : Latli et al. (2017) described the preparation of benzimidazole derivatives labeled with carbon-13 and carbon-14 for drug metabolism and pharmacokinetic studies, showcasing their use in tracking and analyzing drug behavior in biological systems (Latli et al., 2017).

Zukünftige Richtungen

The high therapeutic properties of benzimidazole derivatives have encouraged medicinal chemists to synthesize a large number of novel chemotherapeutic agents . The future directions in the research of this compound could involve exploring its potential therapeutic properties and applications in medicine.

Eigenschaften

IUPAC Name |

1-[(2-chlorophenyl)methyl]-2-[1-[4-(2-methylpropyl)phenyl]ethyl]benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27ClN2/c1-18(2)16-20-12-14-21(15-13-20)19(3)26-28-24-10-6-7-11-25(24)29(26)17-22-8-4-5-9-23(22)27/h4-15,18-19H,16-17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSOFSWHYZCGXSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-chlorobenzyl)-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(9R)-9-(5-bromofuran-2-yl)-12,14-dimethyl-13,15-dioxo-17-phenyl-8-oxa-1,12,14-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-2(7),3,5,10,16-pentaene-4-carboxylic acid](/img/structure/B606330.png)

![N~2~-[7-(3,4-Dimethoxyphenyl)quinoxalin-2-Yl]-N-Methylglycinamide](/img/structure/B606332.png)

![5-[[5-Bromo-2-[(2-bromophenyl)methoxy]phenyl]methylene]-2-thioxo-4-thiazolidinone](/img/structure/B606334.png)

![1-[(2R,3R)-2-[[2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl(methyl)amino]methyl]-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-10-yl]-3-(1-naphthalenyl)urea](/img/structure/B606341.png)

![[(3aR,4R,9bR)-8-(2-fluorophenyl)-1-(4-methylphenyl)sulfonyl-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinolin-4-yl]methanol](/img/structure/B606342.png)